Jzeagnjngjwvoa-uhfffaoysa-

Description

Jzeagnjngjwvoa-uhfffaoysa- (CAS: 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- LogP (XLOGP3): 2.15

- Solubility: 0.24 mg/mL (0.00102 mol/L)

- TPSA (Topological Polar Surface Area): 40.46 Ų

- GI absorption: High

- BBB permeability: Yes .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours . Its structural uniqueness lies in the combination of bromine, chlorine, and boronic acid groups on a phenyl ring, enabling applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

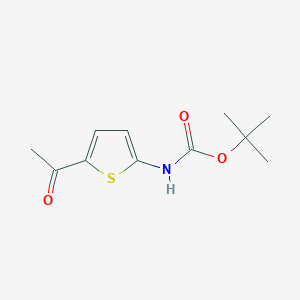

C11H15NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

tert-butyl N-(5-acetylthiophen-2-yl)carbamate |

InChI |

InChI=1S/C11H15NO3S/c1-7(13)8-5-6-9(16-8)12-10(14)15-11(2,3)4/h5-6H,1-4H3,(H,12,14) |

InChI Key |

JZEAGNJNGJWVOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(S1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-acetylthiophen-2-yl)carbamate typically involves the reaction of 5-acetylthiophene-2-carbonyl chloride with tert-butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(5-acetylthiophen-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

Oxidation: The compound can be oxidized to form derivatives such as 5-acetylthiophene-2-carboxylic acid.

Reduction: Reduction reactions can yield compounds like 5-acetylthiophene-2-methanol.

Substitution: Substitution reactions can lead to the formation of various substituted thiophenes.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(5-acetylthiophen-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules or as a tool in studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties.

Industry: In the industrial sector, tert-butyl N-(5-acetylthiophen-2-yl)carbamate can be used in the production of materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl N-(5-acetylthiophen-2-yl)carbamate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Key Research Findings

- Similarity Scores : Jzeagnjngjwvoa-uhfffaoysa- shares the highest structural similarity (0.87) with (3-Bromo-5-chlorophenyl)boronic acid, suggesting overlapping applications in aryl halide cross-coupling .

- Safety Profiles : Both Jzeagnjngjwvoa-uhfffaoysa- and 1761-61-1 carry "Warning" classifications due to moderate toxicity, necessitating precautions like P280 (wear protective gloves) and P305+P351+P338 (eye exposure protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.